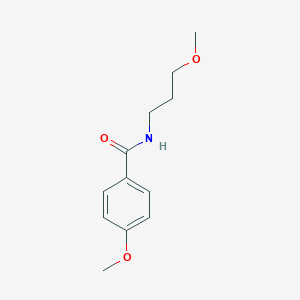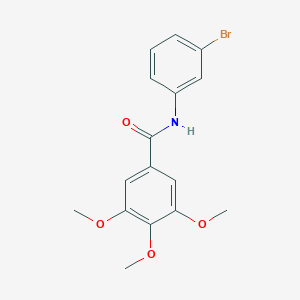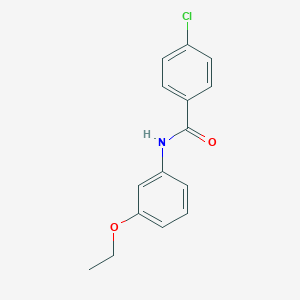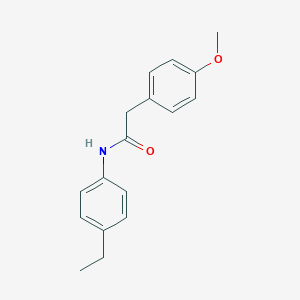
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide, also known as CDMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This sulfonamide derivative has shown promising results in various studies, making it a popular choice for many researchers.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of a protein called TRPM8, which is involved in pain perception and thermoregulation. This inhibition has been shown to reduce pain sensitivity in animal models, making 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide a potential candidate for the development of new pain medications.
Wirkmechanismus
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide works by inhibiting the activity of TRPM8, which is a calcium channel protein found in sensory neurons. TRPM8 is involved in the detection of cold temperatures and the sensation of cold pain. By inhibiting TRPM8, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide reduces the influx of calcium ions into sensory neurons, which reduces the sensitivity of these neurons to painful stimuli.
Biochemical and Physiological Effects
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its pain-reducing properties, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has been shown to reduce the production of inflammatory cytokines, which are involved in the development of many inflammatory diseases. 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has also been shown to reduce the activity of the sympathetic nervous system, which is involved in the regulation of heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide is its specificity for TRPM8. Unlike other pain medications, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide does not affect other calcium channels, which reduces the risk of side effects. 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide is also relatively easy to synthesize, which makes it a cost-effective choice for many researchers. However, one limitation of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide. One area of interest is the development of new pain medications based on the structure of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide. Researchers are also interested in exploring the potential of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, there is ongoing research into the potential of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide for the treatment of obesity and metabolic disorders.
Synthesemethoden
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide can be synthesized using a simple two-step procedure. The first step involves the reaction of 2,4-dimethoxyaniline with chlorosulfonic acid to form 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide chloride. The second step involves the reaction of this chloride with sodium hydroxide to form the final product, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide.
Eigenschaften
Molekularformel |
C14H14ClNO4S |
|---|---|
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-11-5-8-13(14(9-11)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 |
InChI-Schlüssel |
PINRYSVBMZMDCG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




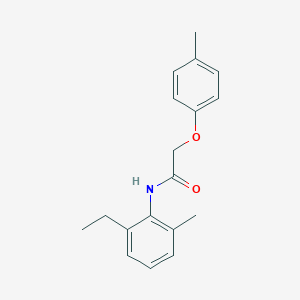
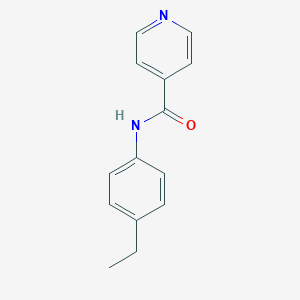

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)


